molecular formula C11H9Cl2NO2S B2444329 4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione CAS No. 338953-59-6

4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione

Cat. No.: B2444329
CAS No.: 338953-59-6
M. Wt: 290.16
InChI Key: XNGWBIOXTHPDBE-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione is a chemical compound that belongs to the class of thiomorpholine derivatives. This compound is characterized by the presence of a dichlorobenzyl group attached to a thiomorpholine ring, which is further substituted with two carbonyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

2,4-Dichlorobenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione typically involves the reaction of 2,4-dichlorobenzyl chloride with thiomorpholine-3,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl-substituted derivatives.

    Substitution: Various substituted thiomorpholinedione derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: A related compound with similar structural features but different functional groups.

    Thiomorpholine derivatives: Other compounds in this class with varying substitutions on the thiomorpholine ring.

Uniqueness

4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione is unique due to the presence of both the dichlorobenzyl group and the thiomorpholine-3,5-dione structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2S/c12-8-2-1-7(9(13)3-8)4-14-10(15)5-17-6-11(14)16/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGWBIOXTHPDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331909
Record name 4-[(2,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338953-59-6
Record name 4-[(2,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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